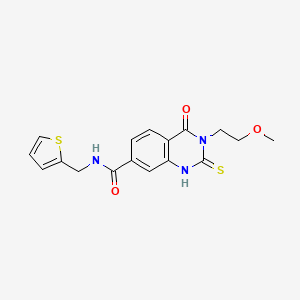
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has attracted attention for its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Molecular Formula : C16H17N3O3S
Molecular Weight : 345.39 g/mol
SMILES Notation : CC(COC)C(=O)N1=C(SC2=CC=CN=C2C(=O)N1)C(=O)C=C(C)C(=S)N
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| Log P (Octanol-Water) | 3.12 |
| pKa | 6.5 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors that modulate critical cellular pathways. Specifically, it has been shown to inhibit certain kinases and may affect signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against several cancer cell lines:
- In vitro studies have demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The activation of caspase pathways has been identified as a key mechanism in this process .
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Caspase activation |
| A549 | 8.0 | Induction of apoptosis |
| HeLa | 6.5 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings on Anti-inflammatory Effects
A recent study highlighted the following findings:
- The compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
Antibacterial Activity
Preliminary investigations have also indicated antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disc diffusion method.
Antibacterial Activity Results
The following table summarizes the antibacterial activity against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
Propriétés
Numéro CAS |
422528-08-3 |
|---|---|
Formule moléculaire |
C17H17N3O3S2 |
Poids moléculaire |
375.46 |
Nom IUPAC |
3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24) |
Clé InChI |
KINDXIQXJUBOMQ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















